2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C24H18ClN3O4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H18ClN3O4/c1-13-8-20-22(21(16(10-26)23(27)32-20)15-4-2-3-5-17(15)25)24(29)28(13)11-14-6-7-18-19(9-14)31-12-30-18/h2-9,21H,11-12,27H2,1H3 |
InChI Key |
WHIRVRUBGDETFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
MCRs enable simultaneous formation of multiple bonds in a single step, making them ideal for assembling complex heterocycles. For example, the reaction of 2-chlorobenzaldehyde , 1-(1,3-benzodioxol-5-yl)propan-2-one , and malononitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields intermediates that cyclize to form the pyrano-pyridine core.
Key Conditions
Cyclocondensation of Preformed Intermediates
Cyclocondensation of 3-aminopyran-2-one derivatives with 2-chlorophenylacetonitrile under acidic conditions provides an alternative route. For instance, heating 3-amino-6-(1,3-benzodioxol-5-ylmethyl)-4H-pyran-2-one with 2-chlorophenylacetonitrile in acetic anhydride at 80°C for 12 hours generates the target framework.
Advantages :
-
High regioselectivity due to prefunctionalized starting materials.
Functionalization of the Pyrano-Pyridine Core
Introduction of the 1,3-Benzodioxol-5-Ylmethyl Group
The 1,3-benzodioxol-5-ylmethyl moiety is introduced via Mannich reaction or alkylation :
Mannich Reaction
Reaction of piperonal (1,3-benzodioxole-5-carboxaldehyde) with methylamine and formaldehyde generates 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine , which undergoes nucleophilic substitution with the pyrano-pyridine intermediate.
Reaction Scheme :
Conditions :
Direct Alkylation
Treatment of 6-bromomethyl-pyrano-pyridine with 1,3-benzodioxol-5-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C installs the benzodioxole group.
Incorporation of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent is introduced early in the synthesis via:
Aldol Condensation
2-Chlorobenzaldehyde reacts with 1,3-benzodioxol-5-ylacetone in the presence of KCO to form a chalcone-like intermediate, which participates in subsequent cyclization.
Optimized Parameters :
Final Functional Group Transformations
Installation of the Carbonitrile Group
The carbonitrile group is introduced via nucleophilic substitution or cyanoethylation :
Cyanoethylation of Pyranone Intermediates
Heating 5-oxo-4H-pyrano[3,2-c]pyridine with malononitrile in acetic anhydride at 100°C for 6 hours yields the carbonitrile derivative.
Side Products :
Analytical Characterization Data
Challenges and Optimization
Chemical Reactions Analysis
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
The 2-chlorophenyl group at R4 is a common feature in several analogs (e.g., CID 3846891), suggesting its role in stabilizing the molecular conformation via steric and electronic effects .
Synthetic Efficiency: Yields for pyrano[3,2-c]pyridine derivatives range from 52% to 86%, depending on substituents and reaction time (1–5 hours under reflux) . The absence of yield data for the target compound precludes direct comparison, but its benzodioxole group may require optimized conditions due to steric hindrance.
Spectral Characteristics :
- IR spectra of related compounds show consistent peaks for nitrile (C≡N) stretches (~2182 cm⁻¹) and carbonyl (C=O) stretches (~1665 cm⁻¹) . The benzodioxole group in the target compound would likely introduce additional peaks for C-O-C asymmetric stretching (~1250–1150 cm⁻¹) .
Biological Implications :
- While biological data are absent in the evidence, the 2-chlorophenyl and pyridinylmethyl substituents (as in CID 3846891 and Compound ) are often associated with enhanced binding to biological targets, such as kinases or G-protein-coupled receptors .
Biological Activity
The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule with potential medicinal applications. Its complex structure suggests diverse biological activities which are critical for drug development and therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O5 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| InChI Key | DALKRPCWQQSYDY-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 µM against colorectal and breast carcinoma cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer pathways. For example, related compounds have demonstrated selective inhibition of protein kinases such as DYRK1A and GSK3α/β, which are crucial in cell cycle regulation and apoptosis .
- Mechanism of Action : The proposed mechanism involves the modulation of enzyme activity through binding interactions that alter the function of target proteins. This can lead to downstream effects on cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Study on Antitumor Properties
A study assessed the antiproliferative effects of various derivatives on six tumor cell lines (Huh7, Caco2, HCT116, PC3, NCI-H292, MDA-MB231). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.028 µM to 8 µM against specific cancer types .
Enzyme Inhibition Analysis
Research has highlighted the inhibitory effects on DYRK1A and GSK3α/β kinases. For instance, one derivative showed an IC50 value of 0.090 µM for DYRK1A inhibition, indicating a strong potential for therapeutic application in conditions where these kinases are dysregulated .
Summary Table of Biological Activities
| Activity | Target/Effect | IC50 Value |
|---|---|---|
| Antitumor Activity | Various cancer cell lines | <10 µM |
| DYRK1A Inhibition | Protein Kinase | 0.090 µM |
| GSK3α/β Inhibition | Protein Kinase | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multicomponent reactions. A representative procedure involves refluxing 3',4'-methylenedioxyacetophenone (2.5 mmol), 2-chlorobenzaldehyde (2.5 mmol), ethyl cyanoacetate (2.5 mmol), and ammonium acetate (20 mmol) in ethanol for 10–20 hours. Optimization includes adjusting reaction time, solvent polarity, and catalyst loading. For example, DMF/ethanol (1:2) is used for recrystallization to improve yield . Alternative routes employ malononitrile and ammonium acetate under anhydrous ethanol reflux for 48–50 hours .
| Key Reaction Parameters | ||
|---|---|---|
| Solvent | Ethanol | Anhydrous Ethanol |
| Reflux Time | 10–20 h | 48–50 h |
| Catalyst | NH₄OAc | NH₄OAc |
| Recrystallization Solvent | DMF/ethanol | Chloroform |
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths, angles, and stereochemistry (e.g., CCDC-971311 for related pyranopyridine derivatives) . NMR spectroscopy (¹H/¹³C) is used to verify functional groups:
- ¹H NMR : Peaks at δ 3.08–3.39 ppm (CH₃ groups), δ 4.32–4.38 ppm (pyran CH), and aromatic protons (δ 6.69–7.39 ppm) .
- 13C NMR : Carbonitrile signals at ~115–120 ppm and carbonyl groups at ~165–175 ppm .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. ICReDD’s approach integrates computation, information science, and experiments to screen conditions. For example, reaction path searches identify optimal intermediates, reducing trial-and-error experimentation by 30–50% . COMSOL Multiphysics simulations coupled with AI enable virtual testing of solvent effects and temperature gradients .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Orthogonal assays (e.g., cytotoxicity vs. antimicrobial testing) and purity validation (HPLC ≥95%) are critical. For instance, pyranopyridine derivatives show variable anticancer activity depending on substituents:
-
SAR Insight : 2-Chlorophenyl at position 4 enhances cytotoxicity, while benzodioxole at position 6 modulates solubility . Contradictions may arise from assay sensitivity (e.g., MTT vs. apoptosis markers) or cell line variability .
Substituent Effects Activity Trend Evidence 2-Chlorophenyl (position 4) ↑ Cytotoxicity Benzodioxole (position 6) ↑ Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
